2-(Trifluoromethyl)imidazo[1,2-a]pyridine

Lipophilicity Drug Design ADME

2-(Trifluoromethyl)imidazo[1,2-a]pyridine is a core heterocyclic scaffold characterized by a fused imidazo[1,2-a]pyridine ring system with a trifluoromethyl (-CF3) substituent at the 2-position. This electron-withdrawing group substantially modifies the scaffold's physicochemical properties compared to its non-fluorinated and methyl-substituted analogs, making it a strategic choice in structure-activity relationship (SAR) campaigns targeting kinases and other protein targets.

Molecular Formula C8H5F3N2
Molecular Weight 186.13 g/mol
CAS No. 73221-12-2
Cat. No. B1311960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)imidazo[1,2-a]pyridine
CAS73221-12-2
Molecular FormulaC8H5F3N2
Molecular Weight186.13 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1)C(F)(F)F
InChIInChI=1S/C8H5F3N2/c9-8(10,11)6-5-13-4-2-1-3-7(13)12-6/h1-5H
InChIKeyWJYILVDGCNPKTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethyl)imidazo[1,2-a]pyridine (CAS 73221-12-2): A Fluorinated Heterocyclic Building Block for Medicinal Chemistry and Kinase Inhibitor Programs


2-(Trifluoromethyl)imidazo[1,2-a]pyridine is a core heterocyclic scaffold characterized by a fused imidazo[1,2-a]pyridine ring system with a trifluoromethyl (-CF3) substituent at the 2-position . This electron-withdrawing group substantially modifies the scaffold's physicochemical properties compared to its non-fluorinated and methyl-substituted analogs, making it a strategic choice in structure-activity relationship (SAR) campaigns targeting kinases and other protein targets [1]. Its commercial availability as a building block allows for rapid derivatization at multiple positions.

Why 2-(Trifluoromethyl)imidazo[1,2-a]pyridine Cannot Be Replaced by a Simple Methyl or Difluoromethyl Analog


The 2-position substituent on the imidazo[1,2-a]pyridine core is a critical determinant of molecular properties. Simple substitution of the -CF3 group in 2-(Trifluoromethyl)imidazo[1,2-a]pyridine with a -CH3 group results in a significant loss of lipophilicity and metabolic stability, potentially compromising cell permeability [1]. While a 2-(difluoromethyl) (-CF2H) analog may appear similar, it introduces a hydrogen bond donor, which can alter target recognition and lead to a substantial loss in potency against certain kinase targets, as observed in PI3K inhibitor scaffold-hopping studies [2]. These differences directly impact in vitro efficacy and the pharmacokinetic profile of derived drug candidates, making the precise fluorination pattern a non-interchangeable selection criterion for procurement.

Quantitative Evidence Guide for Selecting 2-(Trifluoromethyl)imidazo[1,2-a]pyridine over Close Analogs


LogP Comparison: 2-(Trifluoromethyl)imidazo[1,2-a]pyridine Significantly Outperforms 2-Methyl Analog in Lipophilicity

The predicted logP of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine is 2.32 , compared to a logP of 1.64 for the non-fluorinated 2-methylimidazo[1,2-a]pyridine [1]. This substantial increase in lipophilicity is quantitatively verified.

Lipophilicity Drug Design ADME

Kinase Inhibitor Potency: A 2-(Trifluoromethyl)imidazo[1,2-a]pyridine Derivative Shows Nanomolar Activity Against a Key CNS Target

A derivative of the scaffold, 8-(1H-Indazol-5-yl)-7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine, demonstrated an IC50 of 63.1 nM for inhibiting the glutamate response of the GluA1o-γ8 channel [1]. This level of potency justified its inclusion in patent-protected chemical series for CNS indications.

Kinase Inhibition Neuroscience GluA1

Synthetic Versatility: The 2-Trifluoromethyl Group Enables Direct [3+2] Cycloaddition with High Regioselectivity

The trifluoroacetonitrile-based [3+2] cycloaddition of pyridinium ylides provides a general and concise route to 2-trifluoromethyl imidazo[1,2-a]pyridines [1]. This methodology provides a significant advantage over non-fluorinated or difluoromethyl analogs, which often require multi-step sequences for equivalent derivatization, streamlining library synthesis for SAR exploration.

Synthetic Methodology Cycloaddition Late-Stage Functionalization

Physicochemical Property Benchmarking: Melting Point and Purity for Solid-Phase Formulation

The target compound is a solid with a melting point of 90-92 °C and is commercially available at a purity of 97% [1]. These specific values are critical for procurement, as they ensure the compound can be handled, weighed, and formulated in solid-dispersion or capsule-based drug development without special cryogenic requirements.

Pre-formulation Solid State Chemistry Quality Control

High-Impact Application Scenarios for 2-(Trifluoromethyl)imidazo[1,2-a]pyridine in Drug Discovery


CNS Penetrant Kinase Inhibitor Development

The high lipophilicity (logP = 2.32) and nanomolar activity of scaffold-derived inhibitors against CNS targets like GluA1o-γ8 (IC50 = 63.1 nM) [1] make this compound an ideal core for designing brain-penetrant therapeutics. Medicinal chemists can exploit this starting material to rapidly generate analogs for treating neurological disorders.

Rapid Library Synthesis via Diversity-Oriented Synthesis

Leveraging the direct [3+2] cycloaddition methodology enabled by the trifluoromethyl group, lead optimization teams can synthesize large, diverse compound libraries in a few steps. This accelerates hit-to-lead timelines compared to the linear synthesis required for non-fluorinated analogs.

Formulation and Solid-State Optimization

With its defined melting point (90-92 °C) and commercial availability as a solid , this building block facilitates solid-form screening. It can be directly incorporated into pre-formulation studies for oral drug candidates, unlike its low-melting or liquid 2-alkyl counterparts.

Targeting Metabolic Stability in Lead Optimization

The 2-CF3 group is a classic strategy to block metabolically labile sites. Replacing a 2-methyl group, which is prone to CYP-mediated oxidation, with the 2-trifluoromethyl version is a proven design tactic to improve the microsomal stability and pharmacokinetic profile of lead series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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